molecular formula C12H5Cl2FN2OS2 B2373184 2,5-dichloro-N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide CAS No. 862807-29-2

2,5-dichloro-N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide

Cat. No.: B2373184
CAS No.: 862807-29-2
M. Wt: 347.2
InChI Key: BICSPILOWBITKF-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Scientific Research Applications

2,5-dichloro-N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide has several scientific research applications, including:

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its biological activity .

Future Directions

Future research could focus on exploring the biological activity of this compound, as well as optimizing its synthesis and improving its physical and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide typically involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide can undergo various types of chemical reactions, including:

    Electrophilic substitution: The thiazole ring can undergo electrophilic substitution reactions at the C-5 position.

    Nucleophilic substitution: The C-2 position of the thiazole ring is susceptible to nucleophilic substitution reactions.

    Oxidation and reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole structure.

    Bleomycin: An antineoplastic drug that includes a thiazole ring.

    Tiazofurin: An antineoplastic agent with a thiazole component.

Uniqueness

2,5-dichloro-N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms enhances its reactivity and potential biological activities compared to other thiazole derivatives.

Properties

IUPAC Name

2,5-dichloro-N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl2FN2OS2/c13-8-4-5(10(14)20-8)11(18)17-12-16-9-6(15)2-1-3-7(9)19-12/h1-4H,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BICSPILOWBITKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=C(SC(=C3)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl2FN2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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